molecular formula C15H14F3O2P B15076853 Diphenyl(3,3,3-trifluoro-2-hydroxypropyl)phosphine oxide

Diphenyl(3,3,3-trifluoro-2-hydroxypropyl)phosphine oxide

Cat. No.: B15076853
M. Wt: 314.24 g/mol
InChI Key: UEJWIVQKWSTJFS-UHFFFAOYSA-N
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Description

Diphenyl(3,3,3-trifluoro-2-hydroxypropyl)phosphine oxide (CAS: 123271-28-3) is a phosphorus-containing compound characterized by a central phosphine oxide group bonded to two phenyl rings and a 3,3,3-trifluoro-2-hydroxypropyl substituent. This structure confers unique electronic and steric properties due to the electron-withdrawing trifluoromethyl group and the hydrogen-bond-capable hydroxyl group. The compound is commercially available at 98% purity and is utilized in catalysis and materials science as a ligand or building block .

Properties

Molecular Formula

C15H14F3O2P

Molecular Weight

314.24 g/mol

IUPAC Name

3-diphenylphosphoryl-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C15H14F3O2P/c16-15(17,18)14(19)11-21(20,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14,19H,11H2

InChI Key

UEJWIVQKWSTJFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CC(C(F)(F)F)O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of Diphenyl(3,3,3-trifluoro-2-hydroxypropyl)phosphine oxide can be achieved through several methods. One common approach involves the reaction of diphenylphosphine with 3,3,3-trifluoro-2-hydroxypropyl chloride under controlled conditions . The reaction typically requires a base such as sodium hydride to facilitate the formation of the phosphine oxide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Diphenyl(3,3,3-trifluoro-2-hydroxypropyl)phosphine oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diphenyl(3,3,3-trifluoro-2-hydroxypropyl)phosphine oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diphenyl(3,3,3-trifluoro-2-hydroxypropyl)phosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This interaction can modulate various biochemical pathways, depending on the specific application. For example, in catalytic reactions, the compound acts as a ligand, coordinating with metal centers to facilitate the reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphine Oxides

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and analogous phosphine oxides:

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Purity Source
Diphenyl(3,3,3-trifluoro-2-hydroxypropyl)phosphine oxide 123271-28-3 C21H18F3O2P 378.34 Trifluoro, hydroxypropyl 98%
AdTPP (Diphenyl(4-adamantylphenyl)phosphine) N/A C28H29P 396.50 Adamantylphenyl N/A
[3-(Diphenylphosphino)propyl]diphenylphosphine oxide 85685-99-0 C27H26OP2 428.45 Propyl, diphosphine 97%
Diphenyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]phosphine oxide 503817-58-1 C20H25O3P 344.38 Tetrahydro-pyranyloxy N/A
Triphenylphosphine oxide N/A C18H15OP 278.28 Phenyl N/A

Key Observations :

  • The trifluoro-hydroxypropyl substituent in the target compound introduces strong electron-withdrawing effects and hydrogen-bonding capability, distinguishing it from non-fluorinated analogs like AdTPP or triphenylphosphine oxide.
  • The hydroxyl group in the target compound contrasts with the adamantyl group in AdTPP, which is purely hydrophobic and enhances steric bulk .
Host-Guest Interactions and Solubility
  • AdTPP : Exhibits the highest association constant (Kf ≈ 200) among diphenylphosphine derivatives in supercritical CO2, attributed to its hydrophobic adamantyl group .
  • This polarity could reduce host-guest binding in non-polar environments but improve interactions in aqueous systems .
Adsorption Behavior on Zirconia

Studies on organophosphorus compounds (e.g., triphenylphosphine oxide) show moderate adsorption on zirconia (Table V in ). The hydroxyl group in the target compound may increase adsorption via hydrogen bonding, similar to diphenyl phosphate and diphenyl phosphinic acid, which adsorb more strongly in water than in methanol .

Biological Activity

Diphenyl(3,3,3-trifluoro-2-hydroxypropyl)phosphine oxide (CAS No. 123271-28-3) is an organophosphorus compound that has garnered interest for its potential biological activities. This article reviews its biological properties, including antibacterial and anticancer activities, along with relevant case studies and research findings.

  • Molecular Formula : C₁₅H₁₄F₃O₂P
  • Molecular Weight : 314.24 g/mol
  • Structure : The compound features a phosphine oxide functional group, which is known for its high polarity and potential biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of phosphine oxides. For instance, research on aziridine phosphine oxides demonstrated significant cell viability inhibition in human cervical carcinoma (HeLa) cells and endometrial adenocarcinoma (Ishikawa) cells. The compounds induced apoptosis and increased levels of reactive oxygen species (ROS), suggesting a mechanism involving DNA damage and cell cycle arrest in the S phase .

CompoundCell LineIC₅₀ (µM)Mechanism of Action
Aziridine Phosphine Oxide 5HeLa15Apoptosis induction
Aziridine Phosphine Oxide 7Ishikawa20ROS generation

Antibacterial Activity

The antibacterial properties of this compound have been explored in various studies. Although moderate antibacterial activity was observed against certain bacterial strains, the specific efficacy of this compound compared to other phosphine oxides remains under investigation.

Case Studies

  • Study on Anticancer Properties :
    A study focused on the biological activity of aziridine derivatives, including phosphine oxides, found that these compounds exhibited higher activity than their non-oxidized counterparts. The study utilized the MTT assay to assess cell viability across multiple concentrations, revealing that the inclusion of polar functional groups enhances biological activity .
  • Antibacterial Evaluation :
    In vitro tests were conducted to evaluate the antibacterial effects of this compound against various bacterial strains. Although results indicated some level of efficacy, further research is necessary to fully understand its potential as an antibacterial agent.

The biological activity of this compound is likely attributed to its ability to interact with cellular components and induce oxidative stress. The presence of the trifluoromethyl group may enhance lipophilicity, facilitating membrane penetration and subsequent cytotoxic effects.

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